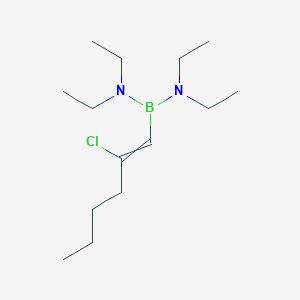
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) is a complex organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s unique structure allows it to participate in a range of chemical reactions and makes it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) typically involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . These agents react with precursor molecules to introduce trimethylsilyl groups. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include siloxane derivatives, simpler silane compounds, and various substituted organosilicon compounds. These products have applications in materials science, pharmaceuticals, and chemical synthesis .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) is used as a reagent in organic synthesis. Its ability to introduce trimethylsilyl groups makes it valuable for protecting functional groups during multi-step syntheses .
Biology
In biological research, the compound can be used to modify biomolecules, enhancing their stability and solubility. This is particularly useful in the development of bioconjugates and drug delivery systems .
Medicine
In medicine, derivatives of this compound are explored for their potential use in drug formulations. The trimethylsilyl groups can improve the pharmacokinetic properties of therapeutic agents .
Industry
Industrially, the compound is used in the production of silicone-based materials, coatings, and adhesives. Its unique properties contribute to the performance and durability of these materials .
Mecanismo De Acción
The mechanism by which Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect functional groups, and enhance the solubility of compounds. The pathways involved often include nucleophilic substitution and radical-mediated processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler compound with similar trimethylsilyl groups but fewer functional groups.
Methyltris(trimethylsiloxy)silane: Another organosilicon compound with multiple trimethylsilyl groups.
Tris(trimethylsilyl)silane: Known for its use in radical reactions and hydrosilylation.
Uniqueness
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) is unique due to its complex structure and the presence of multiple reactive sites. This allows it to participate in a wider range of chemical reactions compared to simpler silanes. Its applications in various fields, from chemistry to industry, highlight its versatility and importance .
Propiedades
Número CAS |
64174-59-0 |
|---|---|
Fórmula molecular |
C18H44Si4 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
trimethyl-[4-trimethylsilyl-2,3-bis(trimethylsilylmethyl)but-2-enyl]silane |
InChI |
InChI=1S/C18H44Si4/c1-19(2,3)13-17(14-20(4,5)6)18(15-21(7,8)9)16-22(10,11)12/h13-16H2,1-12H3 |
Clave InChI |
AAKJOGMFHWQSPX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(=C(C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
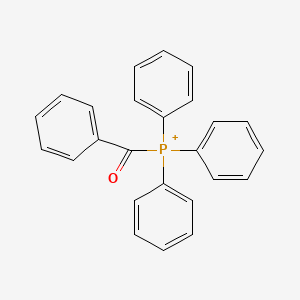
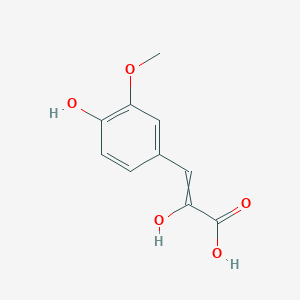

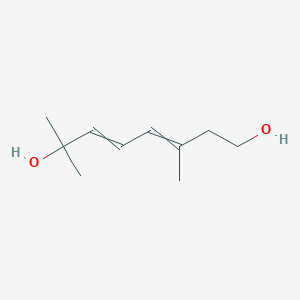


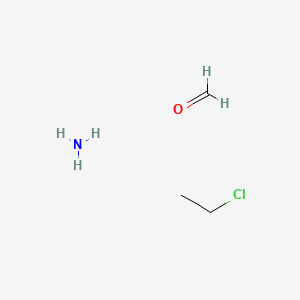

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
